Dehydro palonosetron N-oxide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Dehydro palonosetron N-oxide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Dehydro palonosetron N-oxide, also identified as Palonosetron Related Compound B, is a significant molecule in the pharmaceutical landscape, particularly in the context of the potent antiemetic agent, palonosetron.[1][2][3][4][5][6] As a potential impurity and degradation product of palonosetron, a thorough understanding of its chemical structure, properties, and analytical characterization is paramount for ensuring the quality, safety, and efficacy of palonosetron-based therapeutics.[] This technical guide provides a comprehensive overview of Dehydro palonosetron N-oxide, offering insights into its formation, chemical identity, and the analytical methodologies required for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and quality control of palonosetron and its related substances.
Chemical Identity and Structure
Dehydro palonosetron N-oxide is a close structural analog of palonosetron, distinguished by the presence of an N-oxide functional group and a dehydrogenated isoquinoline ring system.
Chemical Structure:
IUPAC Name: 2-[(3S)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one[8]
Synonyms:
The key structural features include the tricyclic benz[de]isoquinolin-1-one core, which is partially saturated, and the quinuclidine ring system where the tertiary amine has been oxidized to an N-oxide. The "(3S)" stereochemistry indicates a specific spatial arrangement at the chiral center of the quinuclidine moiety.
Physicochemical Properties
A comprehensive experimental characterization of the physicochemical properties of Dehydro palonosetron N-oxide is not extensively available in the public domain. However, based on its chemical structure and data from various sources, the following properties can be summarized:
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂N₂O₂ | [1][2][5][9][11] |
| Molecular Weight | 310.39 g/mol | [5][8][9][11] |
| CAS Number | 1021456-82-5 | [1][2][3][4][8][9] |
| Appearance | Not explicitly stated, but likely a solid. | |
| Melting Point | Data not available. | |
| Boiling Point | Data not available. | |
| pKa | Data not available. | |
| Solubility | Data not available. |
Formation and Synthesis
Dehydro palonosetron N-oxide is primarily considered a degradation product of palonosetron, particularly arising under oxidative stress conditions.[] Forced degradation studies of palonosetron have shown that treatment with oxidizing agents, such as hydrogen peroxide, leads to the formation of various degradation products, including N-oxides.
Analytical Characterization
The detection and quantification of Dehydro palonosetron N-oxide as an impurity in palonosetron drug substance and product are critical for quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
The following is a representative HPLC method for the analysis of palonosetron and its related substances, including Dehydro palonosetron N-oxide. The specific parameters may require optimization based on the instrumentation and specific sample matrix.
Instrumentation:
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HPLC system with a UV detector
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Data acquisition and processing software
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is common.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where both palonosetron and Dehydro palonosetron N-oxide exhibit significant absorbance.
-
Injection Volume: Dependent on the concentration of the sample and the sensitivity of the instrument.
Procedure:
-
Standard Preparation: Prepare a standard solution of Dehydro palonosetron N-oxide reference standard in a suitable diluent (e.g., mobile phase).
-
Sample Preparation: Prepare the sample solution of the palonosetron drug substance or product in the same diluent.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify the peak corresponding to Dehydro palonosetron N-oxide in the sample chromatogram by comparing its retention time with that of the standard. Quantify the impurity based on the peak area response relative to the standard.
Workflow for Analytical Characterization
Caption: Workflow for the analytical characterization of Dehydro palonosetron N-oxide.
Biological Activity and Toxicology
There is a significant lack of publicly available information regarding the specific biological activity and toxicological profile of Dehydro palonosetron N-oxide. Most of the research on palonosetron metabolites has focused on Palonosetron N-oxide, which is a major metabolite but is considered pharmacologically inactive, exhibiting less than 1% of the 5-HT₃ receptor antagonist activity of the parent drug.[12]
A Material Safety Data Sheet for "Palonosetron Related Compound B" indicates that the substance is harmful if swallowed.[8] However, detailed toxicological studies, such as LD50 values and long-term toxicity data, are not available in the reviewed literature. Given its status as a potential impurity, understanding its pharmacological and toxicological properties is an important area for further investigation to ensure patient safety.
Conclusion
Dehydro palonosetron N-oxide is a critical compound to monitor in the manufacturing and quality control of palonosetron. Its formation as a degradation product necessitates the use of robust and validated analytical methods to ensure that its levels are controlled within acceptable limits in the final drug product. While its fundamental chemical properties are known, further research into its synthesis, specific physicochemical characteristics, and a comprehensive biological and toxicological evaluation would provide a more complete understanding of this molecule. This technical guide serves as a foundational resource for professionals in the pharmaceutical industry, highlighting the current knowledge and identifying areas for future research.
References
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Alentris Research Pvt. Ltd. Palonosetron Related Compound B. Available from: [Link]
-
PubChem. Dehydro palonosetron N-oxide. National Center for Biotechnology Information. Available from: [Link]
-
HTS Biopharma. Palonosetron Related Compound B. Available from: [Link]
- Google Patents. Palonosetron salts and processes for preparation and purification thereof.
-
ChemBK. Palonosetron N-oxide. Available from: [Link]
-
Pharmaffiliates. Palonosetron-impurities. Available from: [Link]
-
U.S. Food and Drug Administration. CHEMISTRY REVIEW(S). Available from: [Link]
-
Gsrs. DEHYDRO PALONOSETRON N-OXIDE. Available from: [Link]
-
Cleanchem. Palonosetron Related Compound B. Available from: [Link]
Sources
- 1. alentris.org [alentris.org]
- 2. htsbiopharma.com [htsbiopharma.com]
- 3. Palonosetron USP Related Compound B | 1021456-82-5 [chemicea.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. cleanchemlab.com [cleanchemlab.com]
- 8. Dehydro palonosetron N-oxide | C19H22N2O2 | CID 59745891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Palonosetron Related Compound B USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 10. store.usp.org [store.usp.org]
- 11. chembk.com [chembk.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
